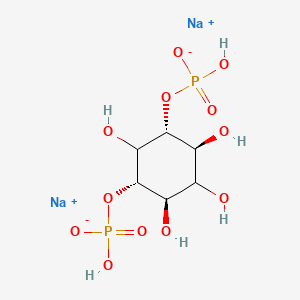

D-myo-inositol-1,3-bisphosphate (sel de sodium)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

D-myo-Inositol-1,3-diphosphate (sodium salt) is a member of the inositol phosphate molecular family, which plays critical roles as small, soluble second messengers in the transmission of cellular signals . This compound is particularly significant in the field of cell signaling and has been extensively studied for its role in various biological processes .

Applications De Recherche Scientifique

D-myo-Inositol-1,3-diphosphate (sodium salt) has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

D-myo-Inositol-1,3-diphosphate (sodium salt), also known as Ins (1,3)P2, is a member of the inositol phosphate (InsP) molecular family . The primary targets of this compound are the inositol phosphate receptors on the endoplasmic reticulum .

Mode of Action

The compound interacts with its targets by binding to the inositol phosphate receptors on the endoplasmic reticulum . This binding results in the opening of calcium channels and an increase in intracellular calcium .

Biochemical Pathways

Ins (1,3)P2 plays a critical role in the transmission of cellular signals . It is involved in the phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol-4,5-biphosphate . This process leads to the production of Ins (1,4,5)P3, another member of the InsP family, which is a well-studied second messenger . Ins (1,3)P2 can be dephosphorylated to Ins (1)P by inositol polyphosphate 3-phosphatase and further dephosphorylated to inositol by inositol monophosphatase .

Result of Action

The binding of Ins (1,3)P2 to its receptor results in the opening of calcium channels and an increase in intracellular calcium . This increase in intracellular calcium can trigger various cellular responses, including the activation of certain enzymes and the regulation of gene expression .

Analyse Biochimique

Biochemical Properties

D-myo-Inositol-1,3-diphosphate (sodium salt) interacts with various enzymes and proteins in biochemical reactions. It is produced in cells by phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol-4,5-biphosphate . It can be dephosphorylated to Ins (1)P by inositol polyphosphate 3-phosphatase and further dephosphorylated to inositol by inositol monophosphatase .

Cellular Effects

D-myo-Inositol-1,3-diphosphate (sodium salt) has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Binding of Ins (1,4,5)P3, a related compound, to its receptor on the endoplasmic reticulum results in opening of the calcium channels and an increase in intracellular calcium .

Molecular Mechanism

The molecular mechanism of D-myo-Inositol-1,3-diphosphate (sodium salt) involves its interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

D-myo-Inositol-1,3-diphosphate (sodium salt) is synthesized through a series of chemical reactions involving the phosphorylation of inositol. The process typically involves the use of phosphoric acid derivatives under controlled conditions to achieve the desired diphosphate configuration . The reaction conditions often include specific pH levels, temperatures, and catalysts to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of D-myo-Inositol-1,3-diphosphate (sodium salt) involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for research and industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

D-myo-Inositol-1,3-diphosphate (sodium salt) undergoes various chemical reactions, including:

Dephosphorylation: This reaction involves the removal of phosphate groups, typically catalyzed by enzymes such as inositol polyphosphate 3-phosphatase.

Hydrolysis: The compound can be hydrolyzed to form inositol monophosphate and eventually free inositol.

Common Reagents and Conditions

Common reagents used in these reactions include phosphoric acid derivatives, water, and specific enzymes. The reactions are often carried out under controlled pH and temperature conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include inositol monophosphate and free inositol, which are important intermediates in various biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

D-myo-Inositol-1,3-diphosphate (sodium salt) is unique due to its specific diphosphate configuration, which allows it to participate in distinct signaling pathways compared to other inositol phosphates. Its ability to be dephosphorylated to inositol monophosphate and free inositol also adds to its versatility in biochemical research .

Propriétés

IUPAC Name |

disodium;[(1S,2R,4S,5R)-2,3,4,6-tetrahydroxy-5-[hydroxy(oxido)phosphoryl]oxycyclohexyl] hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O12P2.2Na/c7-1-2(8)5(17-19(11,12)13)4(10)6(3(1)9)18-20(14,15)16;;/h1-10H,(H2,11,12,13)(H2,14,15,16);;/q;2*+1/p-2/t1?,2-,3+,4?,5+,6-;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQLGMXVAUVPIQ-MSPDDEDBSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)OP(=O)(O)[O-])O)OP(=O)(O)[O-])O)O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)[O-])O)OP(=O)(O)[O-])O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Na2O12P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7'-Bromo-3',4'-dihydro-2'H-spiro[[1,3]dioxolane-2,1'-naphthalene]](/img/structure/B569670.png)

![Pyrazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B569671.png)

![1h-Imidazo[4,5-f]isoquinoline](/img/structure/B569688.png)

![4-[(Aminooxy)acetyl]piperazin-2-one](/img/structure/B569691.png)